molecular formula C16H14ClN3OS2 B5159453 N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B5159453
M. Wt: 363.9 g/mol
InChI Key: NQWNIVIPSIRARW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 4-chlorophenyl group: This can be done via nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Chlorophenyl derivatives: Compounds with the 4-chlorophenyl group attached to different scaffolds.

    Acetamides: Compounds with the acetamide functional group but different aromatic or heterocyclic rings.

Uniqueness

N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWNIVIPSIRARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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